molecular formula C28H31NO5 B11380116 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B11380116
M. Wt: 461.5 g/mol
InChI Key: IDBGSHYMMGAIRT-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core, a tert-butyl group, and a methoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromen core, introduction of the tert-butyl and methoxyphenyl ethyl groups, and final amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, leading to derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid
  • 3-(3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is unique due to its specific structural features, such as the methoxyphenyl ethyl side chain and the tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H31NO5/c1-17-19(10-11-26(30)29-13-12-18-8-6-7-9-23(18)32-5)27(31)34-25-15-24-21(14-20(17)25)22(16-33-24)28(2,3)4/h6-9,14-16H,10-13H2,1-5H3,(H,29,30)

InChI Key

IDBGSHYMMGAIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC4=CC=CC=C4OC

Origin of Product

United States

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